molecular formula C16H20N2O2S B2627162 2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol CAS No. 339275-98-8

2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol

Cat. No.: B2627162
CAS No.: 339275-98-8
M. Wt: 304.41
InChI Key: BNJWJXCNWYBPBU-UHFFFAOYSA-N
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Description

2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol is an organic compound characterized by its unique structure, which includes a pyrimidinol core substituted with a methoxy group and a sulfanyl group attached to a tert-butylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinol Core: The pyrimidinol core can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a nucleophilic substitution reaction, often using thiols or disulfides.

    Addition of the Tert-butylbenzyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group may participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The overall effect is modulated by the compound’s ability to interact with various biological pathways, including those involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-hydroxy-4-pyrimidinol: Similar structure but with a hydroxy group instead of a methoxy group.

    2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-ethoxy-4-pyrimidinol: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-methoxy-4-pyrimidinol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The tert-butylbenzyl moiety also contributes to its distinct properties, such as increased lipophilicity and steric hindrance, which can affect its interaction with molecular targets.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(2,3)12-7-5-11(6-8-12)10-21-15-17-9-13(20-4)14(19)18-15/h5-9H,10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJWJXCNWYBPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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